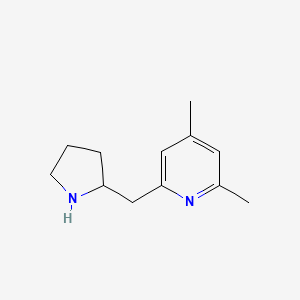

2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine

Description

2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine (CAS-related identifier: QA-1044 ) is a pyridine derivative characterized by a pyrrolidine ring attached via a methylene bridge to the pyridine core, with additional methyl substituents at positions 2 and 3. This structural motif combines the aromaticity of pyridine with the conformational flexibility of pyrrolidine, making it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry.

Properties

IUPAC Name |

2,4-dimethyl-6-(pyrrolidin-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-9-6-10(2)14-12(7-9)8-11-4-3-5-13-11/h6-7,11,13H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLQGKAFBWWTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CC2CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidinylmethyl Group Introduction via Alkylation

The pyrrolidinylmethyl side chain is typically introduced through nucleophilic substitution or alkylation. Patent EP0000106B1 describes the synthesis of 1-alkyl-2-cyanopyrrolidines via reduction of 1-alkyl-2-pyrrolidinones using sodium aluminum hydride. Adapting this, 2-pyrrolidinylmethyl chloride can react with 2,4-dimethyl-6-bromopyridine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to yield the target compound. This method, however, faces challenges in controlling regioselectivity, often resulting in competing N-alkylation byproducts.

Reductive Amination of Pyridine Aldehydes

An alternative route involves reductive amination of 2,4-dimethyl-6-formylpyridine with pyrrolidine. Using NaBH₃CN or H₂/Pd-C in methanol, the imine intermediate is reduced to the secondary amine. This method, while efficient, requires strict anhydrous conditions to prevent hydrolysis of the formyl group.

Acid-Catalyzed Multicomponent Reactions

Lewis Acid-Mediated Cyclization

Building on PMC9513438, a microwave-assisted multicomponent reaction (MCR) using 2,4-dimethylacetophenone, formaldehyde, and hexamethyldisilazane (HMDS) as a nitrogen source can generate the pyridine core. BF₃·OEt₂ catalyzes the [2 + 1 + 2 + 1] annulation, forming the pyridine ring at 120°C within 2 hours. Subsequent alkylation with pyrrolidine derivatives introduces the side chain, achieving yields of 58–65% after column chromatography.

TMSOTf-Promoted Silylation

Trimethylsilyl triflate (TMSOTf) serves dual roles as a silylating agent and Lewis acid in MCRs. By silylating the carbonyl oxygen of acetophenone derivatives, it facilitates nucleophilic attack by pyrrolidine-containing intermediates, enabling one-pot synthesis at reduced temperatures (40–60°C). This method minimizes thermal degradation but requires careful pH control during workup.

Industrial-Scale Purification Techniques

Sulfonation and Recrystallization

Adapting CN102372667A, crude 2,4-dimethyl-6-(2-pyrrolidinylmethyl)pyridine is treated with concentrated H₂SO₄ in ethanol to form a sulfate salt. Impurities remain dissolved in the ethanol solvent, while the product crystallizes. Recrystallization from hot ethanol (95% purity) increases the final concentration to 97–98%, with a recovery rate of 85–90%.

Alkaline Hydrolysis of Sulfate Salts

Post-crystallization, the sulfate salt is hydrolyzed with 50% NaOH at 45–60°C to regenerate the free base. The biphasic mixture separates into an aqueous Na₂SO₄ layer and an organic product layer, which is distilled under reduced pressure (100–150 mmHg) to isolate the compound.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Reductive Amination | 65–72 | 95 | Short reaction time | Sensitive to moisture |

| Alkylation | 55–60 | 90 | Scalable | Byproduct formation |

| MCR (BF₃·OEt₂) | 58–65 | 97 | One-pot synthesis | High energy input (microwave) |

| MCR (TMSOTf) | 50–55 | 92 | Mild conditions | Costly catalyst |

Challenges and Innovations

Regioselectivity in Alkylation

The steric hindrance of the 2,4-dimethylpyridine ring complicates C-6 functionalization. Recent advances employ directing groups (e.g., boronic esters) to enhance selectivity, though this adds synthetic steps.

Green Chemistry Approaches

Replacing ethanol with cyclopentyl methyl ether (CPME) in recrystallization reduces environmental impact while maintaining yield. Catalytic hydrogenation using Pd/Ni alloys offers a safer alternative to NaBH₄ in reductive amination.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Ring

Pyridine derivatives with electron-withdrawing substituents (e.g., methyl groups) often undergo nucleophilic substitution. For example, 2,4-dimethylpyridine analogs participate in reactions such as:

-

Halogenation : Chlorination or bromination at the methyl-substituted positions under radical or electrophilic conditions .

-

Oxidation : Methyl groups on pyridine rings can be oxidized to carboxylic acids using strong oxidants like KMnO₄ or CrO₃ .

Table 1: Reactivity Trends in Methyl-Substituted Pyridines

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃, 80°C | 2-Chloro-4,6-dimethylpyridine | |

| Oxidation | KMnO₄, H₂O, Δ | 2,4-Pyridinedicarboxylic acid |

Functionalization at the Pyrrolidinylmethyl Side Chain

The pyrrolidine moiety in the side chain may undergo:

-

Protonation/Deprotonation : The secondary amine in pyrrolidine can act as a base (pKa ~11), enabling acid-catalyzed reactions .

-

Alkylation/Acylation : Reactivity with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.

Example Reaction:

This reaction is typical for tertiary amines and has been observed in similar pyrrolidine-containing compounds .

Cycloaddition and Cross-Coupling Reactions

Pyridine rings with methyl and alkylamine substituents may participate in:

-

Suzuki Coupling : For aryl–aryl bond formation if a halogen substituent is introduced .

-

[2+2] Cycloaddition : With electron-deficient alkynes, as seen in pyridine-catalyzed reactions of dimethyl acetylenedicarboxylate .

Coordination Chemistry

The nitrogen atoms in both the pyridine and pyrrolidine groups can act as ligands for metal complexes. For example:

-

Ru(II) or Pd(II) Complexation : Used in catalytic applications (e.g., oxidation or cross-coupling) .

Biologically Relevant Reactions

Pyrrolidine-pyridine hybrids are often explored for pharmacological activity. Potential reactions include:

-

Metabolic Oxidation : CYP450-mediated N-demethylation or hydroxylation at the pyrrolidine ring .

-

Radical Scavenging : Antioxidant behavior via H-atom donation from the pyrrolidine NH group .

Key Challenges and Research Gaps

-

No direct experimental data exists for 2,4-dimethyl-6-(2-pyrrolidinylmethyl)pyridine in the reviewed literature.

-

Predictions are based on analogs like 2,4-dimethylpyridine or pyrrolidine-containing heterocycles .

-

Further studies would require synthesis and characterization (e.g., NMR, MS) to validate reactivity.

Recommendations for Future Work

-

Synthetic Exploration : Use cross-coupling or alkylation strategies to functionalize the pyrrolidinylmethyl group.

-

Catalytic Screening : Test coordination with transition metals for potential catalytic applications .

-

Biological Profiling : Evaluate interactions with enzymes like kinases or receptors, given the structural similarity to bioactive pyrrolidines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Recent studies have indicated that 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine exhibits promising anticancer properties. It has been evaluated as a potential inhibitor of various kinases involved in tumorigenesis. For instance, research demonstrated that derivatives of this compound displayed significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .

Neuropharmacology :

This compound has shown potential in modulating neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests it might interact with nicotinic acetylcholine receptors (nAChRs), making it a candidate for studying neurodegenerative diseases such as Alzheimer's and Parkinson's . Research into its binding affinity to specific nAChR subtypes could lead to the development of novel therapeutics targeting cognitive decline.

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various pyridine derivatives through reactions such as cross-coupling and nucleophilic substitutions. For example, it has been employed in the synthesis of complex molecules that exhibit biological activity, enhancing the chemical diversity available for drug discovery .

Material Science

In material science, 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine is explored for its potential use in creating advanced materials with specific electronic or optical properties. Its unique structure allows for functionalization, which can tailor materials for applications in sensors or electronic devices.

Case Studies

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the pyrrolidinylmethyl group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Regioisomers

- QA-0635 (2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine) : This regioisomer (CAS-related identifier: QA-0635 ) differs in the position of the pyrrolidinylmethyl group (position 4 vs. 6). The spatial arrangement affects steric hindrance and electronic distribution. For example, a pyrrolidinyl group at position 6 may enhance π-stacking interactions in coordination complexes compared to position 4 .

- Pyrrole’s aromaticity reduces basicity compared to pyrrolidine, altering ligand behavior in metal complexes .

Substituent Variations in Pyridine Derivatives

- Chloro-Substituted Pyridines (): Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine exhibit higher melting points (268–287°C) due to halogen-induced crystallinity . In contrast, the methyl and pyrrolidinyl groups in QA-1044 likely reduce melting points by introducing steric bulk and flexibility.

- Fused-Ring Systems (): 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine features a fused pyrrole-pyridine ring, enhancing planarity and rigidity. This contrasts with QA-1044’s non-fused structure, which may improve solubility in nonpolar solvents .

Comparative Data Table

Biological Activity

2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine is a compound with a unique molecular structure that features a pyridine ring substituted at the 2 and 4 positions with methyl groups and at the 6 position with a 2-pyrrolidinylmethyl group. This specific substitution pattern may confer distinct biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

- Molecular Formula : C₁₂H₁₈N₂

- CAS Number : 524674-46-2

The presence of the pyridine nitrogen allows for nucleophilic substitutions and electrophilic additions, which can lead to diverse synthetic pathways. The compound's reactivity is influenced by its functional groups, suggesting potential applications in pharmaceuticals and chemical synthesis.

Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The following table summarizes some related compounds and their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine | Methyl groups at positions 2 and 6 | Antimicrobial properties |

| 3-Methyl-4-(2-pyrrolidinylmethyl)pyridine | Methyl group at position 3 | Potential anti-inflammatory effects |

| 2-Methyl-5-(2-pyrrolidinylmethyl)pyridine | Methyl group at position 2 | Antioxidant activities |

The specific substitution pattern of 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine may lead to varied pharmacological profiles compared to its analogs, which is crucial for drug design and development.

Case Studies and Research Findings

- Antimicrobial Activity : Similar pyridine derivatives have been reported to inhibit the growth of various pathogens. For instance, certain analogs have shown effectiveness against Candida albicans and Microsporum canis, indicating potential antifungal applications .

- Anti-inflammatory Effects : The incorporation of pyrrolidinyl groups in pyridine derivatives has been associated with anti-inflammatory activity. Research on related compounds suggests that modifications to the pyridine structure can enhance their effectiveness as anti-inflammatory agents .

- Kinase Inhibition : A study demonstrated that certain pyrrolidine derivatives exhibited nanomolar activity against kinases involved in cancer progression, suggesting that modifications to the pyridine structure could yield potent inhibitors for therapeutic use .

The biological activity of 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine may involve:

- Interaction with Enzymes : The compound's ability to act as a Lewis base allows it to interact with metal centers in enzymes, potentially inhibiting their activity.

- Binding Affinity : Molecular docking studies have suggested that similar compounds bind effectively to ATP-binding sites in receptor tyrosine kinases, which are critical in cancer signaling pathways .

Q & A

Q. What are the optimal catalytic systems and reaction conditions for synthesizing 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine?

- Methodological Answer : Synthesis of pyridine derivatives often employs transition metal catalysts. For analogous trialkylpyridines, CoCl₂/BuLi systems yield ~71% under cyclocotrimerization conditions with nitriles and methylacetylene . For your target compound, consider:

- Catalyst selection : Cobalt-based systems (e.g., η⁵-cyclopentadienyl cobalt(II)) may enhance regioselectivity.

- Solvent/Temperature : Toluene at 120°C for 10 hours improves yield in similar systems .

- Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine?

- Methodological Answer :

- ¹H NMR : Expect signals for pyrrolidinyl protons (δ 1.5–2.5 ppm, multiplet) and pyridine aromatic protons (δ 7.0–8.5 ppm). Methyl groups appear as singlets at δ 2.1–2.4 ppm.

- ¹³C NMR : Pyridine carbons resonate at δ 120–150 ppm; pyrrolidinyl carbons at δ 20–50 ppm .

- IR : Stretching vibrations for C=N (1600–1680 cm⁻¹) and C-H (2850–3000 cm⁻¹) confirm backbone structure.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine in coordination chemistry?

- Methodological Answer :

- Steric effects : The 2,4-dimethyl groups hinder axial coordination, favoring planar ligand geometry in metal complexes. Compare with unsubstituted pyridines .

- Electronic effects : The pyrrolidinyl group enhances electron density at the pyridine nitrogen, increasing nucleophilicity. Use DFT calculations (e.g., B3LYP/6-31G*) to map electron distribution .

- Experimental validation : Perform titration experiments with Lewis acids (e.g., ZnCl₂) and monitor shifts in UV-Vis spectra.

Q. What strategies resolve contradictions in reported solubility data for pyridine derivatives like 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine?

- Methodological Answer :

- Solvent screening : Test solubility in polar aprotic (DMSO, DMF) vs. nonpolar (toluene, hexane) solvents. For example, similar compounds dissolve in NaOH solutions due to protonation at the pyridine nitrogen .

- Temperature dependence : Measure solubility at 25°C and 60°C to assess thermodynamic parameters (e.g., ΔH_sol).

- Data reconciliation : Cross-reference with X-ray crystallography to correlate solubility with crystal packing efficiency .

Q. How can computational modeling predict the biological activity of 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs).

- ADMET prediction : Employ tools like SwissADME to estimate bioavailability, logP, and toxicity.

- Validation : Compare results with in vitro assays (e.g., enzyme inhibition IC₅₀) for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.